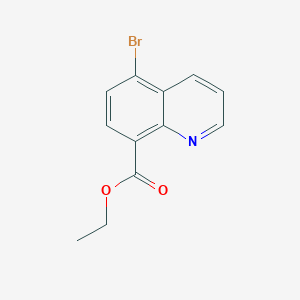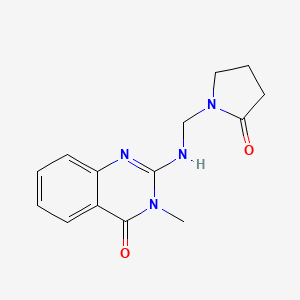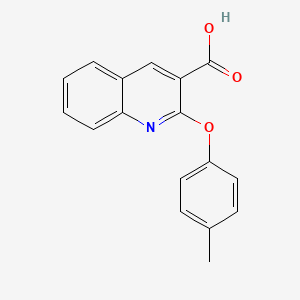
2-(4-Methylphenoxy)quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Tolyloxy)quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. This structure is significant due to its presence in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyloxy)quinoline-3-carboxylic acid typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with p-cresol in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the p-cresol acts as a nucleophile attacking the electrophilic carbon of the 2-chloroquinoline-3-carbaldehyde .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2-(p-Tolyloxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) are typical examples
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
2-(p-Tolyloxy)quinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(p-Tolyloxy)quinoline-3-carboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair .
類似化合物との比較
Quinoline-3-carboxylic acid: Shares the quinoline core but lacks the p-tolyloxy group.
2-Phenoxyquinoline-3-carboxylic acid: Similar structure with a phenoxy group instead of a p-tolyloxy group.
2-(p-Methoxyphenoxy)quinoline-3-carboxylic acid: Contains a methoxy group on the phenoxy ring.
Uniqueness: 2-(p-Tolyloxy)quinoline-3-carboxylic acid is unique due to the presence of the p-tolyloxy group, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives .
特性
CAS番号 |
88284-18-8 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
2-(4-methylphenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-13(9-7-11)21-16-14(17(19)20)10-12-4-2-3-5-15(12)18-16/h2-10H,1H3,(H,19,20) |
InChIキー |
WHVVOSRRNBDYHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


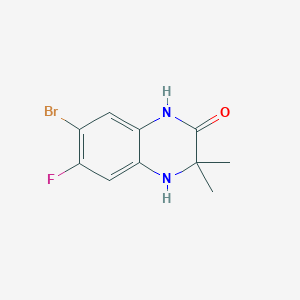
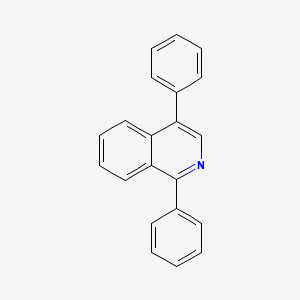
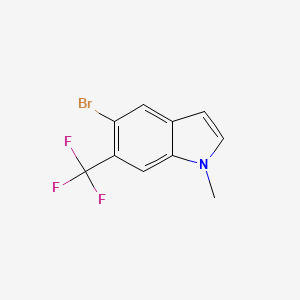
![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
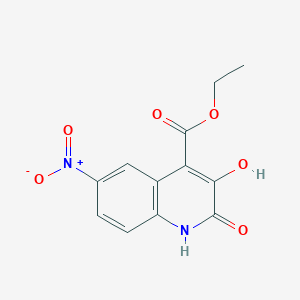
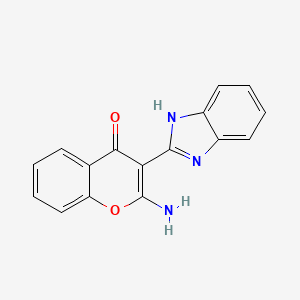
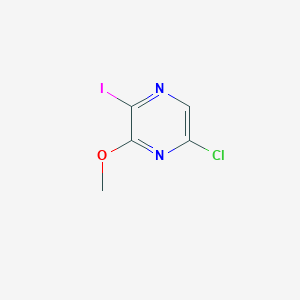

![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
![2',4'-Dichloro-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11845588.png)

